Home > Products > Screening Compounds P79360 > 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one - 1412236-18-0

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog Number: EVT-3075984
CAS Number: 1412236-18-0
Molecular Formula: C13H16N4O
Molecular Weight: 244.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido-pyrimidines. This compound exhibits notable biological activity, making it a subject of interest in medicinal chemistry and drug development. Its structure features a pyrido[1,2-a]pyrimidin-4-one core, which is modified with ethylamino and ethylimino groups.

Source and Classification

This compound can be classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms in its ring structure. It is derived from the broader category of pyrimidine derivatives, which are known for their applications in pharmaceuticals, particularly as anti-cancer agents and in the treatment of various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be approached through several methods, often involving multi-step reactions that include:

  1. Formation of the Pyrido-Pyrimidine Core: This typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridines and various carbonyl compounds.
  2. Introduction of Ethylamino and Ethylimino Groups: These functional groups can be introduced via nucleophilic substitution or condensation reactions with suitable ethylamine derivatives.

For example, a general method may involve the reaction of 2-aminopyridine with an ethyl imine precursor under acidic conditions to facilitate cyclization into the pyrido-pyrimidine framework .

Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is C13H16N4OC_{13}H_{16}N_4O. The compound features:

  • A pyrido[1,2-a]pyrimidin-4-one backbone.
  • An ethylamino group at position 2.
  • An ethyl imino group at position 3.

The structural integrity can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and molecular conformation .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be explored through several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The ethylamino group can act as a nucleophile in reactions with electrophiles.
  2. Condensation Reactions: The presence of the ethylimino group allows for further condensation with aldehydes or ketones to form more complex structures.
  3. Reduction Reactions: The compound may undergo reduction to yield various derivatives that could enhance its biological activity.

These reactions are crucial for modifying the compound to optimize its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The ethylamino group may facilitate binding to specific targets due to its basicity and steric properties.

Research indicates that compounds within this class can inhibit certain kinases or other enzymes involved in tumor progression, thus demonstrating potential anti-cancer activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:

  • Melting Point: Specific melting points vary based on purity but are generally within a defined range.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical properties include stability under various pH conditions and reactivity towards electrophiles due to the presence of nitrogen-containing functional groups.

Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess purity and stability over time .

Applications

Scientific Uses

The primary applications of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lie in medicinal chemistry. Its derivatives are being explored for:

  • Anticancer Agents: Due to their ability to inhibit key enzymes involved in cancer cell proliferation.
  • Antiviral Activity: Some studies suggest potential efficacy against viral infections by interfering with viral replication mechanisms.

Ongoing research aims to refine these compounds further for enhanced efficacy and reduced side effects in therapeutic settings .

Introduction to Pyrido[1,2-a]pyrimidin-4-one Derivatives in Medicinal Chemistry

Nitrogen-containing heterocycles constitute a cornerstone of pharmaceutical agents, with pyridopyrimidinones emerging as privileged scaffolds due to their diverse bioactivity profiles. These fused bicyclic systems combine pyridine and pyrimidinone rings, creating electron-rich platforms capable of forming multipoint interactions with biological targets. Within this class, 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one represents a structurally optimized derivative exhibiting enhanced physicochemical properties and target engagement capabilities. Its strategic functionalization enables exploration of three-dimensional chemical space beyond flat aromatic systems, aligning with modern drug design principles aimed at improving ligand efficiency and metabolic stability [2] [10].

Nomenclature and Structural Uniqueness of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

This derivative belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with bridgehead nitrogen. Systematic IUPAC nomenclature defines it as 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, while its canonical SMILES representation is CC/NC1=N/C2=C(C=CC=N2)C(=O)N1C=N\CC, explicitly denoting the (E)-configuration of the ethyliminomethyl group. Key identifiers include:

Table 1: Chemical Identifiers of Pyridopyrimidinone Derivative

Identifier TypeValue
CAS Registry1412236-18-0 (unsubstituted) [3]
1785851-57-1 (9-methyl derivative) [6]
1785975-35-0 (7-methyl derivative) [8]
Molecular FormulaC₁₃H₁₆N₄O (unsubstituted) [1] [3]
Molecular Weight244.30 g/mol [3]
InChIKeyVTBPYDOWVAKTEC-NTEUORMPSA-N [3]

X-ray crystallographic studies of related pyridopyrimidinones reveal near-planar fused ring systems with minor deviations (≤10° dihedral angles). The ethyliminomethyl group adopts an E-configuration stabilized by intramolecular N–H···N hydrogen bonding between the imine nitrogen and 2-ethylamino proton (distance: ~2.2 Å). This interaction creates a pseudo-cyclic motif enhancing conformational rigidity, potentially improving target selectivity. Substituent effects are evident in methylated variants: 7-methyl and 9-methyl derivatives (MW: 258.32 g/mol, C₁₄H₁₈N₄O) exhibit altered electron distribution impacting dipole moments and crystal packing [6] [8] [10].

Historical Development of Pyridopyrimidinone Scaffolds in Drug Discovery

Pyridopyrimidinones evolved from early heterocyclic pharmacophores through strategic scaffold-hopping methodologies. Initial explorations focused on quinazolinones and natural products like rutaecarpine, an indolopyridoquinazolinone alkaloid. Medicinal chemists employed ring-opening (2° hop) and nitrogen atom swaps (1° hop) to generate novel chemotypes with improved synthetic accessibility and drug-likeness. This approach yielded simplified pyridopyrimidinones retaining key pharmacophoric elements while circumventing natural product limitations [5].

Table 2: Evolutionary Milestones in Pyridopyrimidinone Drug Discovery

Evolution StageStructural TransformationMedicinal Chemistry Impact
Natural Product TemplateRutaecarpine (indolopyridoquinazolinone)High potency but complex synthesis
Primary Scaffold Hop (1°)Nitrogen position isomerizationImproved metabolic stability and solubility
Secondary Scaffold Hop (2°)Ring opening and simplificationEnhanced synthetic accessibility and novel IP
Functional OptimizationIntroduction of imino/amino substituentsTunable H-bonding capacity and basicity

The clinical success of pyridopyrimidinone-based kinase inhibitors (e.g., JNK inhibitors with IC₅₀ = 15 nM) validated this scaffold’s versatility. Compound optimization addressed early limitations like poor oral bioavailability (%F = 10% in mice), which was enhanced to 87% through side chain modifications. This established pyridopyrimidinones as privileged structures for targeting ATP-binding sites and protein-protein interactions [7]. Patent landscapes reflect strategic derivatization, exemplified by WO2021013864A1 covering 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines for oncology [4].

Role of Imine and Amino Substituents in Bioactive Molecule Design

The 2-ethylamino and 3-[(1E)-ethyliminomethyl] groups confer distinctive molecular recognition properties. Quantum mechanical calculations reveal:

  • The 2-ethylamino group acts as a strong hydrogen bond donor (N–H: pKₐ ~8-10), facilitating interactions with carbonyl oxygens or aspartate residues in binding pockets.
  • The conjugated imine moiety serves as a hydrogen bond acceptor and protonation site (pKₐ ~6-8), enabling pH-dependent charge state modulation.
  • Combined, these groups create a bidentate recognition element spanning 4-6 Å, complementary to kinase hinge regions [7] [10].

In JNK3 inhibitors, the 2-amino group forms critical hydrogen bonds with hinge residue Met149, while the imine nitrogen interacts with catalytic lysine. Structure-activity relationship (SAR) studies demonstrate that N-alkylation (ethyl vs methyl) optimizes lipophilicity (clogP ~2.5), balancing membrane permeability and aqueous solubility. Biological evaluations confirm that hybrid molecules incorporating these motifs exhibit:

  • Anticancer activity: IC₅₀ values of 10-50 μM against MCF-7 and HeLa cells, surpassing natural product precursors (e.g., rutaecarpine: IC₅₀ = 26 μM) [5] [9].
  • Kinase inhibition: Selective JNK3 inhibition (IC₅₀ = 15 nM) with >600-fold selectivity over p38 isoforms [7].

Table 3: Biological Activities of Pyridopyrimidinone Derivatives

Biological TargetActivity ProfileStructural Determinants
Cancer Cell Lines (MCF-7/HeLa)IC₅₀: 10-50 μM [5] [9]Chlorophenyl substitution enhances cytotoxicity
JNK3 KinaseIC₅₀: 15 nM; %F = 87 [7]Cyclohexyl urea side chain optimizes binding
CDK4/6Palbociclib analogs show sub-μM activity [9]Pyridopyrazine side chain confers selectivity

The E-imine configuration prevents undesired steric clashes in hydrophobic pockets, while enabling π-stacking interactions with phenylalanine or tyrosine residues. This geometric preference was confirmed through crystallography of JNK3 complexes showing the ethyliminomethyl group occupying a solvent-exposed region without protein contacts, explaining tolerance for modifications at this position [7].

Properties

CAS Number

1412236-18-0

Product Name

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

2-(ethylamino)-3-(ethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C13H16N4O

Molecular Weight

244.298

InChI

InChI=1S/C13H16N4O/c1-3-14-9-10-12(15-4-2)16-11-7-5-6-8-17(11)13(10)18/h5-9,15H,3-4H2,1-2H3

InChI Key

VTBPYDOWVAKTEC-NTEUORMPSA-N

SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.